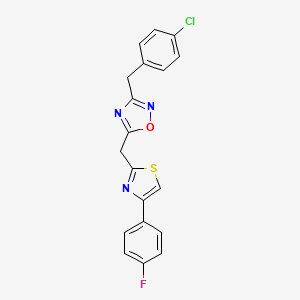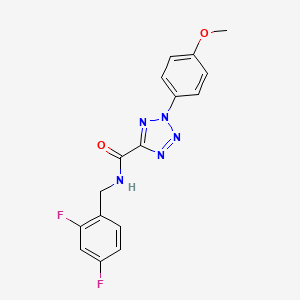
N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C30H26F2N2O3 . It has a molecular weight of 500.54 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This ring is attached to a benzyl group that carries two fluorine atoms and a carboxamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 500.54 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information .Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : This compound can be synthesized as part of a larger class of chemical compounds. For instance, Hassan et al. (2014) describe the synthesis of similar compounds with applications in cytotoxicity studies against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological and Medicinal Research
- Antihypertensive Properties : Research by Carini et al. (1991) on a series of nonpeptide angiotensin II receptor antagonists, which include structures similar to N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, shows their potential in treating hypertension (Carini et al., 1991).
Chemical Research
- Chemical Linkage for Peptide Synthesis : Albericio and Bárány (2009) explore the use of chemical linkages, including compounds related to this compound, for synthesizing C-terminal peptide amides under mild conditions (Albericio & Bárány, 2009).
Antimicrobial and Anticancer Properties
- Antimicrobial Activity : Jadhav et al. (2017) synthesized compounds derived from a similar chemical structure and evaluated their antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
- Cytotoxic Activity : Hassan et al. (2015) report on the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from similar chemical structures, against human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Crystal Structure and Solid-State Chemistry
- Crystal Network Analysis : Pourayoubi et al. (2011) analyze the crystal networks of compounds including N-(2,6-difluorobenzoyl)-N',N''-bis(4-methoxybenzyl)phosphoric triamide, providing insights into hydrogen bonding and molecular arrangement (Pourayoubi et al., 2011).
Safety and Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands and skin thoroughly after handling (P264, P265), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-13-6-4-12(5-7-13)23-21-15(20-22-23)16(24)19-9-10-2-3-11(17)8-14(10)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPWHZDAZFXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


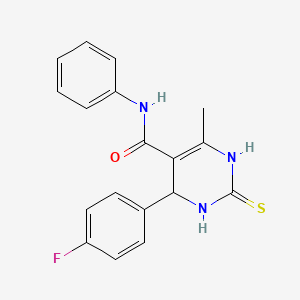
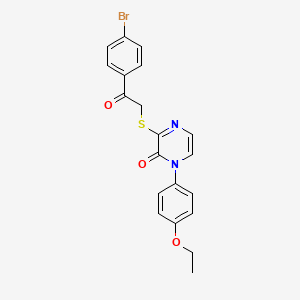
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)
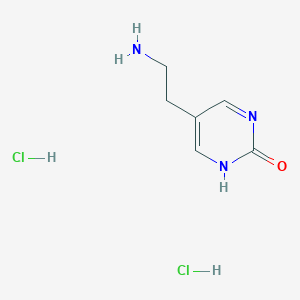
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

